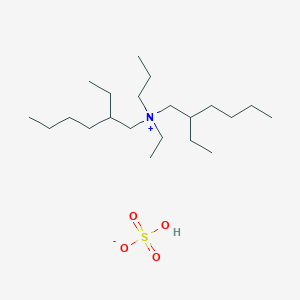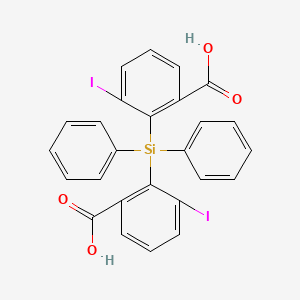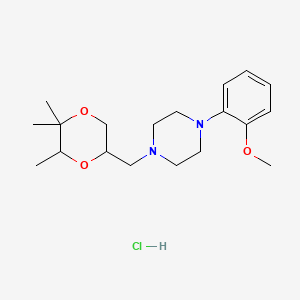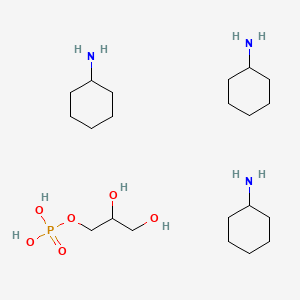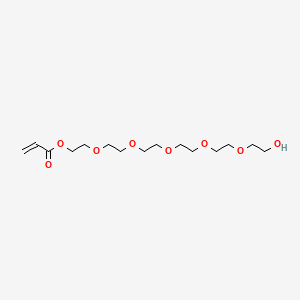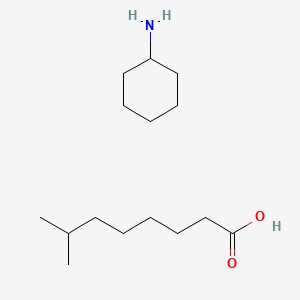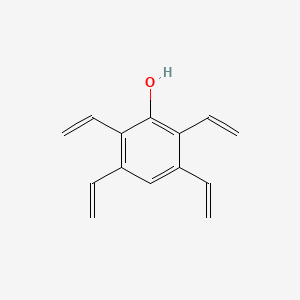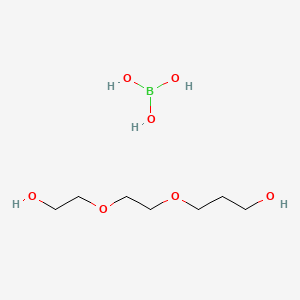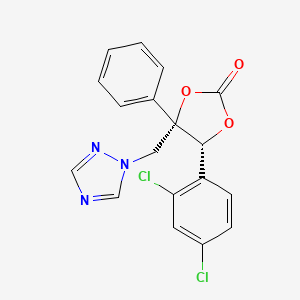![molecular formula C18H21N5O2 B12685532 ethyl N-(5-amino-2-ethyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate CAS No. 135696-47-8](/img/structure/B12685532.png)
ethyl N-(5-amino-2-ethyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Amino-2-ethyl-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl)carbamic acid ethyl ester: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an amino group, an ethyl group, a phenyl group, and a pyrido-pyrazin ring system, making it an interesting subject for research in organic chemistry and related disciplines.
准备方法
合成路线和反应条件
(5-氨基-2-乙基-1,2-二氢-3-苯基吡啶并[3,4-b]吡嗪-7-基)氨基甲酸乙酯的合成通常涉及多步有机反应。该过程从吡啶并吡嗪环系的制备开始,然后引入氨基、乙基和苯基。最后一步是在酸性或碱性条件下用乙醇酯化氨基甲酸基团。
工业生产方法
该化合物的工业生产可能涉及优化后的合成路线,以确保高产率和纯度。连续流化学和自动化合成等技术可用于扩大生产过程。此外,重结晶和色谱等纯化方法用于分离所需产物。
化学反应分析
反应类型
(5-氨基-2-乙基-1,2-二氢-3-苯基吡啶并[3,4-b]吡嗪-7-基)氨基甲酸乙酯经历多种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的氧化物。
还原: 还原反应可以将该化合物转化为其还原形式。
取代: 氨基和苯基可以参与与合适试剂的取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化锂铝等还原剂。
取代: 卤化剂和亲核试剂通常用于取代反应。
形成的主要产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会生成氧化物,而取代反应可能会生成各种取代衍生物。
科学研究应用
化学
在化学领域,(5-氨基-2-乙基-1,2-二氢-3-苯基吡啶并[3,4-b]吡嗪-7-基)氨基甲酸乙酯因其独特的结构特性和反应性而被研究。它作为一种模型化合物,用于理解反应机理和开发新的合成方法。
生物学
该化合物的潜在生物活性使其成为药物发现和开发研究的候选药物。它与生物分子的相互作用可以提供对其药理性质的见解。
医学
在医学领域,这种化合物可能被探索其治疗潜力。对其作用机制和生物靶点的研究可能导致开发治疗各种疾病的新药。
工业
在工业上,(5-氨基-2-乙基-1,2-二氢-3-苯基吡啶并[3,4-b]吡嗪-7-基)氨基甲酸乙酯可作为合成更复杂分子的中间体。它在材料科学和化学工程中的应用也引起了人们的兴趣。
作用机制
(5-氨基-2-乙基-1,2-二氢-3-苯基吡啶并[3,4-b]吡嗪-7-基)氨基甲酸乙酯的作用机制涉及其与特定分子靶标的相互作用。这些靶标可能包括酶、受体和其他蛋白质。该化合物的作用是通过调节细胞过程(如信号转导和基因表达)的途径介导的。
相似化合物的比较
类似化合物
二氯苯胺: 带有氯取代基的苯胺衍生物。
咖啡因: 具有嘌呤结构的生物碱。
其他吡啶并吡嗪衍生物: 具有类似环系但不同取代基的化合物。
独特性
(5-氨基-2-乙基-1,2-二氢-3-苯基吡啶并[3,4-b]吡嗪-7-基)氨基甲酸乙酯因其官能团和环系的特定组合而独一无二。这种独特性使其具有独特的化学和生物学特性,使其成为研究和工业应用的宝贵化合物。
属性
CAS 编号 |
135696-47-8 |
|---|---|
分子式 |
C18H21N5O2 |
分子量 |
339.4 g/mol |
IUPAC 名称 |
ethyl N-(5-amino-2-ethyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate |
InChI |
InChI=1S/C18H21N5O2/c1-3-12-15(11-8-6-5-7-9-11)23-16-13(20-12)10-14(21-17(16)19)22-18(24)25-4-2/h5-10,12,20H,3-4H2,1-2H3,(H3,19,21,22,24) |
InChI 键 |
PSTKHBSTRDODOT-UHFFFAOYSA-N |
规范 SMILES |
CCC1C(=NC2=C(N=C(C=C2N1)NC(=O)OCC)N)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


